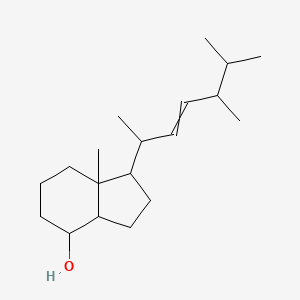

7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol, commonly known as Trolox, is a water-soluble analogue of Vitamin E. It is a potent antioxidant and has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Polymerization Catalysts

One application of similar compounds involves the use of asymmetric ansa-complexes like [1-(9-η 5 -fluorenyl)-2-(2,5,7-trimethyl-indenyl)ethane]hafnium dichloride for propylene homopolymerization reactions. These catalysts demonstrate the influence of methyl group orientation on the performance of polymerization reactions. The study showcased that certain trimethyl-substituted structures produce isotactic poly(propylenes) with high molecular weights and high activities, indicating a potential area where 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol derivatives could be beneficial (Cobzaru et al., 2005).

Stereochemical Analysis

Compounds structurally related to this compound, such as 7a-methyl octa(or hexa)hydrocyclopenta[d][1,3]oxazines, have been analyzed using NMR spectroscopic methods. These studies aim to understand the stereostructures of these compounds in solution, which could provide insights into their conformational dynamics and stability (Tähtinen et al., 2002).

Catalytic Enantioselective Reactions

Derivatives of this compound, such as 1,7,7-Trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, have been used as ligands in catalytic enantioselective reactions. These reactions are crucial for the production of optically active compounds, which are of great interest in pharmaceutical and material sciences (Nevalainen & Nevalainen, 2001).

Functionalized Derivative Synthesis

Functionalized derivatives of similar compounds, like 7a-(Methoxycarbonyl)-N-methyl-1,3a,5,6,7,7a-hexahydro-4H-1,4,6-(epiethane[1,1,2]triyl)indene-4,9-dicarboximide, have been synthesized, showcasing the compound's versatility in chemical synthesis. The synthesized derivatives present a wide range of applications, including the potential to be used in the development of new materials or as intermediates in organic synthesis (Camps et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZXENWRNSFQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)